Cymantrene
Overview
Description
Manganese cyclopentadienyl tricarbonyl is a bright yellow, crystalline solid with a camphor-like odor. Sublimes 75-77 °C. Slightly soluble in water. Used as an octane enhancement additive for unleaded gasoline.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Cymantrene derivatives have been synthesized and evaluated for their anticancer properties. A study reported the synthesis of this compound-nucleobase conjugates, which demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The most cytotoxic compounds exhibited IC50 values around 7 µM, indicating their potential as effective anticancer agents due to their ability to induce oxidative stress and apoptosis in cancer cells .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1 | A549 | 7 | Induction of oxidative stress |
2 | SKOV-3 | 7 | Apoptosis and autophagy induction |
C | MCF-7/DX | 8 | Cell cycle arrest |
1.2 Antibacterial and Antiparasitic Activity
This compound derivatives also exhibit antibacterial and antitrypanosomal activities. For instance, certain this compound compounds showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations ranging from 8 to 64 µg/mL . Additionally, this compound-nucleobase conjugates showed promising activity against the protozoan parasite Trypanosoma brucei, with growth inhibition values in the low micromolar range .
Table 2: Antibacterial and Antiparasitic Activity
Compound | Target Organism | MIC (µg/mL) | Activity Type |
---|---|---|---|
1 | MRSA | 8-64 | Antibacterial |
4 | Trypanosoma brucei | 3-4 | Antitrypanosomal |
Materials Science
This compound has been explored for its potential in materials science, particularly in the development of photodynamic therapy agents. Paramagnetic cymantrenes can act as contrast agents in magnetic resonance imaging (MRI), enhancing imaging capabilities due to their unique magnetic properties . Furthermore, the photodynamic therapeutic activity of this compound derivatives suggests their applicability in targeted cancer therapies .
Case Study: Photodynamic Therapy Using this compound Derivatives
A recent study synthesized nitroxide-substituted cymantrenes to investigate their structure and magnetic properties. These derivatives showed promise as photodynamic agents due to their ability to generate reactive oxygen species upon light activation, which can selectively target cancer cells while minimizing damage to surrounding healthy tissue .
Synthesis and Structural Diversity
The structural diversity of this compound allows for functionalization at various positions on the cyclopentadienyl ligand, leading to a wide range of biological activities. The synthesis of this compound derivatives often involves modifying the tricarbonyl ligand position or introducing nucleobases to enhance biological efficacy .
Table 3: Summary of Synthesized this compound Derivatives
Derivative | Functionalization | Biological Activity |
---|---|---|
1 | Nucleobase attachment | Anticancer, Antitrypanosomal |
2 | Fluorouracil moiety | Enhanced trypanocidal activity |
C | Adenine attachment | Anticancer |
Properties
Molecular Formula |
C8H5MnO3- |
---|---|
Molecular Weight |
204.06 g/mol |
IUPAC Name |
carbon monoxide;cyclopenta-1,3-diene;manganese |
InChI |
InChI=1S/C5H5.3CO.Mn/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;/q-1;;;; |
InChI Key |
CENDTHIEZAWVHS-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Mn] |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Mn] |
boiling_point |
Sublimes (NIOSH, 2022) |
melting_point |
167 °F (Sublimes) (NIOSH, 2022) |
physical_description |
Manganese cyclopentadienyl tricarbonyl is a bright yellow, crystalline solid with a camphor-like odor. Sublimes 75-77 °C. Slightly soluble in water. Used as an octane enhancement additive for unleaded gasoline. Yellow, crystalline solid with a characteristic odor. [Note: An antiknock additive for gasoline. May be found in an oil & gaseous solution.] [NIOSH] |
solubility |
Slight (NIOSH, 2022) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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